Potent and Selective AKR1C1 Inhibition vs. Salicylic Acid and Aspirin
3,5-Diiodosalicylic acid (DISA) is a potent competitive inhibitor of human 20α-hydroxysteroid dehydrogenase (AKR1C1) with a Ki of 9 nM. In the same study, its parent compound salicylic acid was found to have an IC50 of 7.8 µM, and the related drug aspirin an IC50 of 21 µM [1]. This demonstrates that the 3,5-di-iodo substitution confers a nearly 1000-fold increase in inhibitory potency compared to salicylic acid.
| Evidence Dimension | Enzyme Inhibition Potency (AKR1C1) |
|---|---|
| Target Compound Data | Ki = 9 nM |
| Comparator Or Baseline | Salicylic acid (IC50 = 7.8 µM), Aspirin (IC50 = 21 µM) |
| Quantified Difference | ~867-fold more potent than salicylic acid (based on IC50 comparison) |
| Conditions | In vitro kinetic assay with respect to the substrate 5β-pregnane-3α,20α-diol |
Why This Matters
This significant difference in potency makes DISA a superior chemical tool for studying AKR1C1 function and a more valuable lead for drug development in cancer and hormone-related disorders.
- [1] Dhagat, U., Carbone, V., Chung, R. P., Matsunaga, T., Endo, S., Hara, A., & El-Kabbani, O. (2007). A Salicylic Acid-Based Analogue Discovered from Virtual Screening as a Potent Inhibitor of Human 20α-Hydroxysteroid Dehydrogenase. Medicinal Chemistry, 3(6), 561-567. View Source
